![molecular formula C23H28FN7O2 B2586683 8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923139-55-3](/img/structure/B2586683.png)
8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It is a derivative of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A related compound, 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, was synthesized and evaluated for its serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity . The total radiosynthesis time was 50 minutes, including purification and formulation for injection .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. Single-crystal X-ray diffraction data were used to solve the crystal structure of a related compound .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, oxidation of the imidazo[1,2-a]pyridine ring might occur .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of derivatives, including the specified compound, were synthesized and evaluated for their receptor affinity and inhibitory activities towards specific enzymes. These compounds have shown potential as antidepressant and anxiolytic agents due to their interaction with serotonin (5-HT1A/5-HT7) receptors and phosphodiesterases (PDE4B and PDE10A). Preliminary pharmacological studies indicated the antidepressant potential of selected compounds in animal models, suggesting their relevance in developing new therapeutic agents for treating depression and anxiety disorders (Zagórska et al., 2016).
Anticonvulsant Activity
Another area of application involves the synthesis of imidazo[1,2-a]-s-triazine nucleosides, aiming to explore their antiviral activities, indicating the versatility of this chemical framework for developing compounds with potential anticonvulsant properties. This approach underscores the chemical adaptability of the core structure for targeting different biological activities (Kelley et al., 1995).
Antimicrobial and Anticancer Properties
Compounds derived from this chemical scaffold were also evaluated for their antimicrobial properties, providing a basis for the development of new agents against resistant bacterial strains. Furthermore, the exploration of these compounds for anticancer activity, specifically their efficacy in inhibiting cancer cell growth and proliferation, highlights the potential for developing novel oncological therapies (Kumar et al., 2013).
Molecular Docking and Mechanism of Action
Molecular modeling and docking studies have been conducted to elucidate the mechanisms underlying the biological activities of these compounds. These studies provide insights into how modifications of the chemical structure can enhance receptor affinity and selectivity, guiding the design of more effective therapeutic agents (Matys et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O2/c1-15-16(2)31-19-20(26(3)23(33)27(4)21(19)32)25-22(31)30(15)14-11-28-9-12-29(13-10-28)18-7-5-17(24)6-8-18/h5-8H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAHFVHQPOPLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=C(C=C5)F)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16610486 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

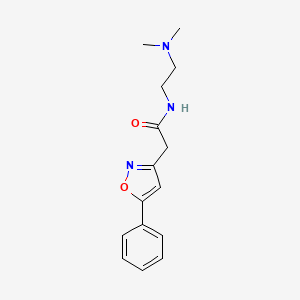
![3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2586602.png)
![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2586603.png)
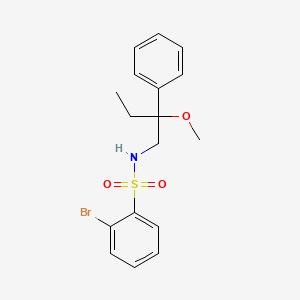

![N-(2,5-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2586610.png)
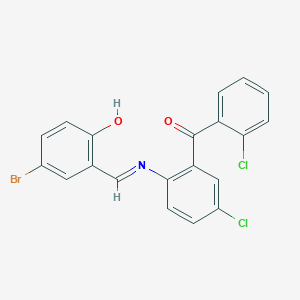
![6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone](/img/structure/B2586613.png)
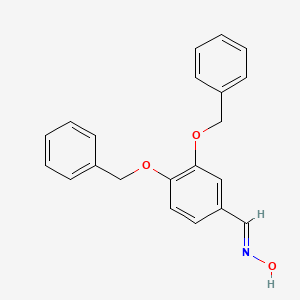

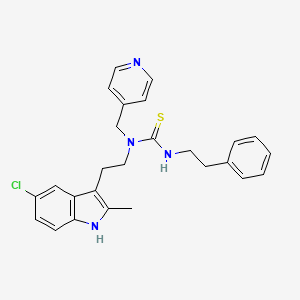
![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanoethyl)-N-cyclopropylacetamide](/img/structure/B2586620.png)
![1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2586621.png)
![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid](/img/structure/B2586622.png)